Cas no 133921-07-0 (1,4-Dipentafluorophenyl Benzene-1,4-dicarboxylate)
133921-07-0 structure
Product Name:1,4-Dipentafluorophenyl Benzene-1,4-dicarboxylate
CAS-Nr.:133921-07-0
MF:C20H4F10O4
MW:498.227400779724
CID:1242806
PubChem ID:10951168
Update Time:2025-06-12
1,4-Dipentafluorophenyl Benzene-1,4-dicarboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester
- bis(2,3,4,5,6-pentafluorophenyl) benzene-1,4-dicarboxylate
- MFCD20274437
- 1,4-bis(2,3,4,5,6-pentafluorophenyl)benzene-1,4-dicarboxylate
- 133921-07-0
- 1Y-0252
- DTXSID90449449
- AKOS025393871
- 1,4-bis(2,3,4,5,6-pentafluorophenyl) benzene-1,4-dicarboxylate
- 1,4-dipentafluorophenyl benzene-1,4-dicarboxylate
- SCHEMBL5889497
- 1,4-Dipentafluorophenyl Benzene-1,4-dicarboxylate
-
- Inchi: 1S/C20H4F10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-1-2-6(4-3-5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H
- InChI-Schlüssel: PYBORXJNAPMJTD-UHFFFAOYSA-N
- Lächelt: FC1C(=C(C(=C(C=1OC(C1C=CC(C(=O)OC2C(=C(C(=C(C=2F)F)F)F)F)=CC=1)=O)F)F)F)F
Berechnete Eigenschaften
- Genaue Masse: 497.99492
- Monoisotopenmasse: 497.99499023g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 6
- Komplexität: 646
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topologische Polaroberfläche: 52.6Ų
Experimentelle Eigenschaften
- PSA: 52.6
1,4-Dipentafluorophenyl Benzene-1,4-dicarboxylate Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,4-Dipentafluorophenyl Benzene-1,4-dicarboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | B430453-10mg |
1,4-Dipentafluorophenyl Benzene-1,4-dicarboxylate |
133921-07-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B430453-50mg |
1,4-Dipentafluorophenyl Benzene-1,4-dicarboxylate |
133921-07-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B430453-100mg |
1,4-Dipentafluorophenyl Benzene-1,4-dicarboxylate |
133921-07-0 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Apollo Scientific | PC200026-500mg |
1,4-Dipentafluorophenyl benzene-1,4-dicarboxylate |
133921-07-0 | 500mg |
£64.00 | 2023-09-02 | ||
| Apollo Scientific | PC200026-1g |
1,4-Dipentafluorophenyl benzene-1,4-dicarboxylate |
133921-07-0 | 1g |
£80.00 | 2023-09-02 | ||
| Key Organics Ltd | 1Y-0252-1MG |
1,4-dipentafluorophenyl benzene-1,4-dicarboxylate |
133921-07-0 | >97% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 1Y-0252-5MG |
1,4-dipentafluorophenyl benzene-1,4-dicarboxylate |
133921-07-0 | >97% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 1Y-0252-10MG |
1,4-dipentafluorophenyl benzene-1,4-dicarboxylate |
133921-07-0 | >97% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 1Y-0252-0.5G |
1,4-dipentafluorophenyl benzene-1,4-dicarboxylate |
133921-07-0 | >97% | 0.5g |
£55.00 | 2025-02-09 | |
| Key Organics Ltd | 1Y-0252-1G |
1,4-dipentafluorophenyl benzene-1,4-dicarboxylate |
133921-07-0 | >97% | 1g |
£88.00 | 2025-02-09 |
1,4-Dipentafluorophenyl Benzene-1,4-dicarboxylate Verwandte Literatur
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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